molecular formula C21H21N5O5S B12702478 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate CAS No. 93981-75-0

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate

Cat. No.: B12702478
CAS No.: 93981-75-0
M. Wt: 455.5 g/mol
InChI Key: BTDZVOVJIMUWLT-UHFFFAOYSA-N
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Description

EINECS 301-162-8, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless, crystalline solid that is relatively stable and can be safely handled under controlled conditions. This compound has significant historical and industrial importance, particularly in the fields of military and mining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions include maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove impurities and obtain pure 2,4,6-trinitrotoluene. Safety measures are critical during production to prevent accidental detonation.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

    Reduction: Produces compounds like 2,4,6-triaminotoluene.

    Oxidation: Leads to the formation of carboxylic acids and other oxidation products.

    Substitution: Results in various substituted toluenes.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: Used as a standard explosive in various chemical studies.

    Biology: Studied for its effects on biological systems and its biodegradation by microorganisms.

    Medicine: Research on its potential toxicological effects and mechanisms of action.

    Industry: Widely used in mining and construction for controlled demolitions.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a lower melting point, making it easier to mold and shape for various applications.

Similar Compounds

  • 2,4-dinitrotoluene : Less explosive but used in the synthesis of other chemicals.
  • 2,6-dinitrotoluene : Similar applications but with different stability and reactivity.
  • 1,3,5-trinitrobenzene : More sensitive and less stable than 2,4,6-trinitrotoluene.

Properties

CAS No.

93981-75-0

Molecular Formula

C21H21N5O5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl 3-oxobutanoate

InChI

InChI=1S/C21H21N5O5S/c1-3-25(10-11-31-20(28)12-14(2)27)16-6-4-15(5-7-16)22-23-21-18-13-17(26(29)30)8-9-19(18)24-32-21/h4-9,13H,3,10-12H2,1-2H3

InChI Key

BTDZVOVJIMUWLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CC(=O)C)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

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